4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide
Description
4-[(4-Oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a quinazolinone-derived small molecule characterized by a 4-oxoquinazolin-3(4H)-yl core linked via a methylene group to a benzamide scaffold substituted with a 1,3-thiazol-2-ylamine moiety. The quinazolinone core is a pharmacophoric feature associated with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The compound’s synthesis typically involves multi-step protocols using coupling agents like HATU and bases such as DIPEA, as described in related quinazolinone derivatives . Structural confirmation is achieved via NMR and mass spectrometry .
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H14N4O2S/c24-17(22-19-20-9-10-26-19)14-7-5-13(6-8-14)11-23-12-21-16-4-2-1-3-15(16)18(23)25/h1-10,12H,11H2,(H,20,22,24) |
InChI Key |
IAKJWUAMXFCTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Overall Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Classical Niementowski | 45% | 24 h | Moderate | High |
| Microwave-Assisted | 68% | 2 h | Low | Moderate |
| Benzotriazole-Mediated | 54% | 18 h | High | Low |
| Solid-Phase Synthesis | 60% | 8 h | Very High | Low |
| One-Pot Tandem Reaction | 49% | 6 h | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the benzamide or thiazole rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinazolinone derivatives, including 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide, in combating multidrug-resistant bacterial infections.
Case Study: Efficacy Against Staphylococcus aureus
A study synthesized various 4-oxoquinazolin derivatives and evaluated their antimicrobial properties against Staphylococcus aureus, a common pathogen associated with nosocomial infections. The results indicated that certain derivatives exhibited significant inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL. Notably, these compounds demonstrated a favorable selectivity index (SI > 10), suggesting low toxicity to human cells while effectively inhibiting bacterial growth .
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| Compound A | 0.25 | >10 |
| Compound B | 0.5 | >10 |
Anticancer Properties
The quinazolinone scaffold is recognized for its potential as an anticancer agent. Several studies have investigated the structure-activity relationship (SAR) of quinazolinone derivatives for their ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
Research on a series of quinazolinone compounds demonstrated their ability to inhibit various cancer cell lines effectively. The synthesis of derivatives such as 4-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamides showed promising results against multiple cancer types. The compounds were tested for their cytotoxicity and exhibited IC50 values indicating effective inhibition of cell growth in vitro .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 5 | MCF-7 (Breast) |
| Compound Y | 10 | HeLa (Cervical) |
Mechanism of Action
The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Key Observations:
Replacement of the benzamide with acetamide () or phenoxy-benzamide () alters steric and electronic properties, influencing biological activity.
Substituent Effects: Thiazole vs. Other Heterocycles: Compounds with benzothiazole () or furan () substituents show varied modulation profiles, suggesting the thiazole’s nitrogen/sulfur atoms are critical for interactions. Sulfamoyl vs. Methoxy Groups: Sulfamoyl derivatives () exhibit lower activity than methoxy/phenoxy analogues (), possibly due to reduced membrane permeability.
Synthetic Accessibility :
- The target compound shares synthetic routes with analogues, such as HATU-mediated coupling () and amine-functionalization steps (). However, derivatives with bulky substituents (e.g., cyclohexyls in ) require more complex purification.
Research Findings and Implications
- Antiviral Potential: Quinazolinones like the target compound are optimized for respiratory syncytial virus (RSV) inhibition in related studies, with structural tweaks (e.g., isopropylbenzyl groups) enhancing selectivity .
- Growth Modulation : Thiazole-linked benzamides in plant growth studies () highlight the scaffold’s versatility, though activity depends on substituent polarity.
- Druglikeness: The thiazole moiety improves metabolic stability compared to furan or oxadiazole derivatives (), as noted in pharmacokinetic studies of similar molecules.
Biological Activity
The compound 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 253.29 g/mol. The structure comprises a quinazoline moiety linked to a thiazole group through a benzamide bond.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 253.29 g/mol |
| LogP | -0.2922 |
| Polar Surface Area | 60.217 Ų |
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has shown potent inhibitory activity against various strains of bacteria, particularly those resistant to conventional antibiotics. In one study, it exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL against Staphylococcus aureus , which is notable given the rising challenge of multi-drug resistance in clinical settings .
Anticancer Properties
Quinazoline derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It has been reported to induce apoptosis in these cells, with IC50 values indicating effective growth inhibition. For instance, related compounds have shown IC50 values as low as 2.09 µM against MCF-7 cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival pathways.
- Apoptosis Induction : It triggers programmed cell death in cancer cells through activation of apoptotic pathways, leading to increased early and late apoptosis rates compared to untreated controls .
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed evaluated several derivatives of quinazoline for their antimicrobial activity against ESKAP pathogens. The compound demonstrated favorable selectivity indices (SI > 10), indicating low toxicity towards normal human cells while effectively inhibiting pathogenic bacteria .
- Cytotoxicity Assessment : In another investigation focusing on anticancer activity, compounds similar to the target compound were tested against various cancer cell lines. Results indicated that these compounds could inhibit cell growth significantly and induce apoptosis, making them promising candidates for further development as anticancer agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide to improve yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature and Solvent Selection: Use polar aprotic solvents (e.g., DMF) at 60–80°C to stabilize intermediates and minimize side reactions .
- Purification Techniques: Employ thin-layer chromatography (TLC) for real-time reaction monitoring and high-performance liquid chromatography (HPLC) for final purification .
- Yield Improvement: Optimize stoichiometric ratios of reactants, particularly the quinazolinone and benzamide precursors, to reduce unreacted starting materials .
Q. What are the recommended analytical techniques for confirming the structural integrity of this compound?
- Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., methylene bridge between quinazolinone and benzamide) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and detects isotopic patterns .
- HPLC-PDA: Ensures >95% purity and detects trace impurities .
Q. What initial biological screening strategies are appropriate for evaluating its therapeutic potential?
- Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition Assays: Test against kinases or proteases, leveraging the quinazolinone core’s known affinity for ATP-binding pockets .
- Antimicrobial Screening: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, as quinazolinones exhibit broad-spectrum activity .
- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the thiazole and quinazolinone moieties?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with modified thiazole (e.g., 4-methylthiazole) or quinazolinone (e.g., 6-methoxy substitution) groups to assess impact on bioactivity .
- Biological Testing: Compare IC50 values across analogs in enzyme inhibition assays to identify critical functional groups .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like EGFR or PARP .
Q. What methodologies are effective in elucidating the compound's mechanism of action against specific biological targets?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified enzymes (e.g., kinase domains) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein stability shifts in cell lysates after compound treatment .
- RNA Sequencing: Identify differentially expressed genes in treated vs. untreated cells to map downstream pathways .
Q. What advanced analytical approaches are required to characterize its degradation products under physiological conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, followed by LC-MS/MS to identify degradation pathways .
- Stability-Indicating Methods: Develop UPLC methods with charged aerosol detection (CAD) to quantify degradants without reference standards .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer:
- Assay Validation: Verify compound solubility and stability in assay buffers to rule out false negatives .
- Molecular Dynamics (MD) Simulations: Simulate ligand-target interactions over 100+ ns to assess binding mode variability .
- Meta-Analysis: Compare results with structurally similar quinazolinone derivatives to identify conserved trends .
Q. What strategies optimize the compound's pharmacokinetic properties through targeted structural modifications?
- Methodological Answer:
- Lipophilicity Adjustments: Introduce polar groups (e.g., morpholine) to the benzamide moiety to enhance aqueous solubility without compromising target affinity .
- Metabolic Stability: Replace labile methylene bridges with bioisosteres (e.g., sulfonamide) to reduce CYP450-mediated oxidation .
- Prodrug Design: Mask acidic/basic functionalities with ester or carbamate groups to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
